

Introduction: Establishing a Performance Baseline for a Key Synthetic Intermediate

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Compound of Interest

Compound Name: (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

CAS No.: 22494-48-0

Cat. No.: B1601015

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In the landscape of drug discovery and materials science, the purity, stability, and reactivity of chemical intermediates are paramount. **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol** is a biphenyl derivative of significant interest, serving as a versatile building block in the synthesis of more complex molecules. The presence of both a reactive hydroxyl group and a halogenated biphenyl core makes it a valuable precursor for introducing specific pharmacophores or functional moieties.

This guide provides an in-depth, objective comparison of **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol** against its non-halogenated counterpart, (1,1'-biphenyl)-4-ylmethanol (also known as 4-phenylbenzyl alcohol). The purpose of this benchmarking is to elucidate the influence of the 4'-chloro substituent on key performance indicators (KPIs) relevant to researchers and process chemists. We will explore physicochemical properties, analytical profiles, and reactivity through a series of standardized experimental protocols. The data herein is designed to empower scientists to make informed decisions regarding the selection, handling, and application of this intermediate in their synthetic workflows.

Compound Profiles: Physicochemical Properties

The fundamental characteristics of a chemical reagent dictate its handling, solubility, and reaction conditions. The introduction of a chlorine atom to the biphenyl scaffold is expected to

alter properties such as melting point, polarity, and molecular weight. Below is a summary of the key physicochemical properties for our target compound and its non-chlorinated standard.

Property	(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol	(1,1'-biphenyl)-4-ylmethanol (Standard)
CAS Number	22494-48-0	3597-91-9[1][2]
Molecular Formula	C ₁₃ H ₁₁ ClO	C ₁₃ H ₁₂ O[1][3]
Molecular Weight	218.68 g/mol	184.23 g/mol [1][2][3]
Appearance	White to off-white powder/crystals	White to beige powder[1]
Melting Point	Not specified; expected to be higher than standard	96-100 °C[1][2]
Solubility	Soluble in acetone, methanol	Soluble in acetone (25 mg/mL) [1][2]
Key Functional Groups	Hydroxyl (-OH), Phenyl, Chloro-substituted Phenyl	Hydroxyl (-OH), Phenyl

Benchmarking Experimental Design

To provide a robust comparison, we will focus on three core areas critical for the intended audience of research and development scientists:

- **Purity and Impurity Profiling:** Establishing the purity of a starting material is non-negotiable. We will utilize High-Performance Liquid Chromatography (HPLC) with UV detection, a standard industry method for non-volatile organic compounds.
- **Structural Integrity and Confirmation:** Verifying the chemical structure is essential. We will outline the use of Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Mass Spectrometry (MS) to confirm the identity of each compound.
- **Chemical Reactivity Benchmark:** The ultimate test of a synthetic intermediate is its performance in a chemical reaction. We will benchmark the reactivity of the hydroxyl group

via a simple esterification reaction with acetic anhydride, monitoring the reaction progress to compare conversion rates.

Experimental Protocol 1: Purity Profiling via HPLC

Causality: A reversed-phase HPLC method is chosen for its ability to separate compounds based on hydrophobicity. The biphenyl core of both molecules provides strong chromophores, making UV detection at ~254 nm highly effective. The addition of the chloro- group to the target compound increases its hydrophobicity, which should result in a longer retention time compared to the non-chlorinated standard under these conditions, providing a clear basis for separation and comparison.

Methodology:

- Standard and Sample Preparation:
 - Prepare a 1.0 mg/mL stock solution of a certified reference standard for both compounds in methanol.
 - Prepare a 1.0 mg/mL solution of the **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol** test sample in methanol.
 - Create a system suitability solution containing 0.5 mg/mL of each compound to verify peak resolution.
- HPLC Instrumentation and Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
 - Injection Volume: 10 µL.

- Analysis:
 - Inject the methanol blank, followed by five replicate injections of the system suitability solution. The resolution between the two peaks must be >2.0.
 - Inject the standard and sample solutions in triplicate.
 - Calculate the purity of the test sample by area percent normalization, assuming all impurities have a similar response factor at 254 nm.

Data Presentation:

Compound	Retention Time (min) (Hypothetical)	Purity (%) (Hypothetical)	Major Impurity Peak (RT, min) (Hypothetical)
(1,1'-biphenyl)-4-ylmethanol (Std)	4.2	99.8	3.1
(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol	5.8	99.5	3.5, 7.2

Experimental Protocol 2: Structural Confirmation

Causality: While HPLC confirms purity, it does not confirm identity. ¹H NMR provides information on the proton environment, allowing for verification of the core structure and the presence of the CH₂OH group. Mass spectrometry provides the molecular weight, confirming the elemental composition.

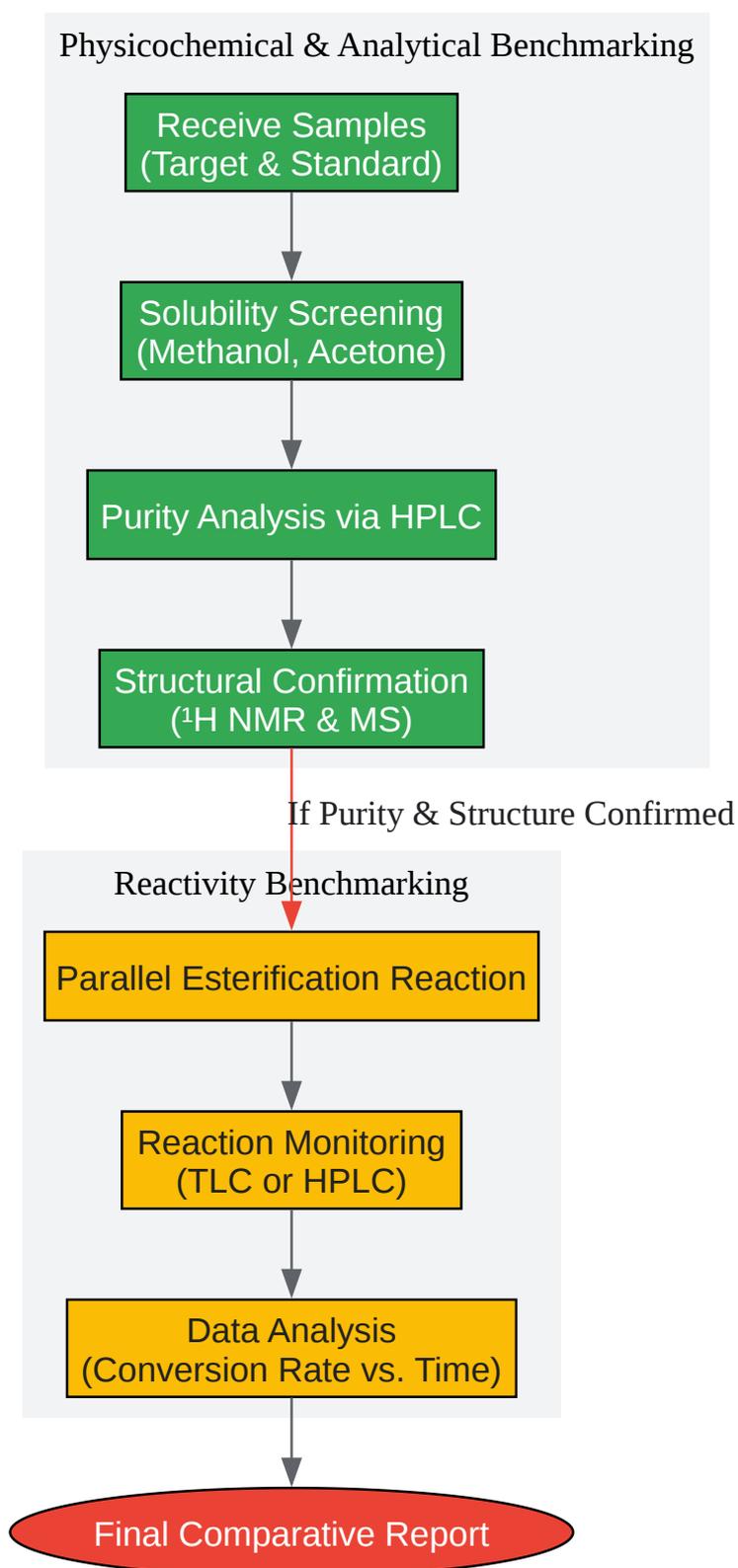
Methodology:

- ¹H NMR Spectroscopy:
 - Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
 - Acquire the spectrum on a 400 MHz NMR spectrometer.

- Expected Signals for **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol**: A singlet for the two -CH₂- protons (~4.7 ppm), and a series of doublets and multiplets in the aromatic region (7.3-7.6 ppm).
- Expected Signals for (1,1'-biphenyl)-4-ylmethanol: A singlet for the -CH₂- protons (~4.7 ppm) and aromatic signals between 7.3-7.6 ppm. The splitting patterns will differ slightly from the chlorinated version due to the change in symmetry and electronic effects.[4]
- Mass Spectrometry (MS):
 - Dissolve the sample in methanol to a concentration of ~100 µg/mL.
 - Analyze using Electrospray Ionization (ESI) in positive mode.
 - Expected m/z for **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol**: Look for the [M+Na]⁺ adduct at ~241.67, showing the characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio of M to M+2 peaks).
 - Expected m/z for (1,1'-biphenyl)-4-ylmethanol: Look for the [M+Na]⁺ adduct at ~207.24.[5]

Visualization of Benchmarking Workflow

The overall process for comprehensive analysis follows a logical flow from initial sample characterization to a functional assessment of reactivity.



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Caption: Workflow for benchmarking **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol**.

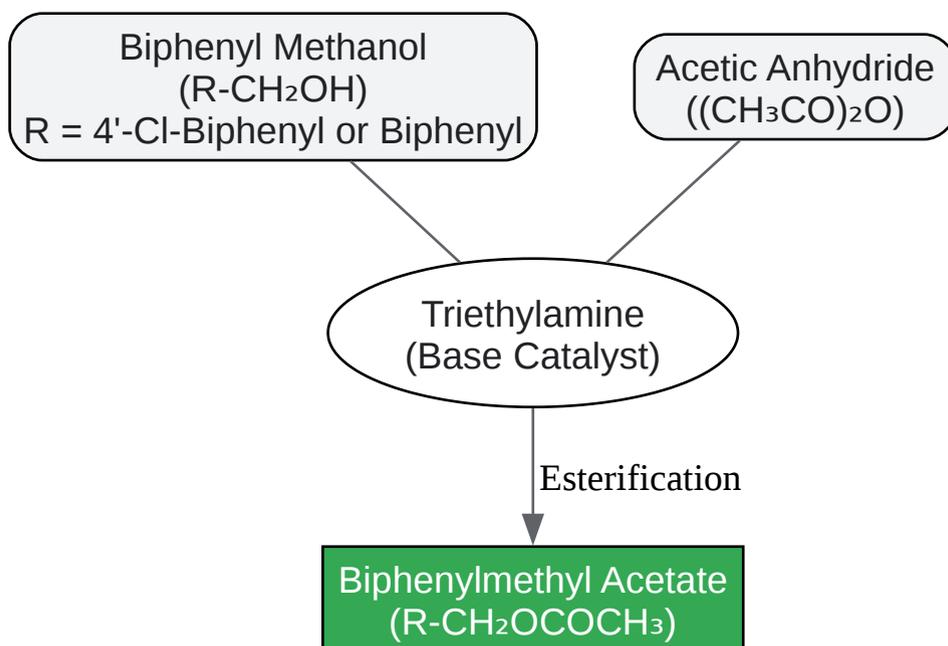
Experimental Protocol 3: Comparative Reactivity via Esterification

Causality: This experiment assesses the influence of the 4'-chloro group on the reactivity of the 4-methanol functional group. The electron-withdrawing nature of chlorine, though distant, might have a subtle effect on the nucleophilicity of the hydroxyl oxygen. This experiment aims to quantify any such difference.

Methodology:

- Reaction Setup (Perform in parallel for both compounds):
 - To a 50 mL round-bottom flask, add the alcohol (1.0 mmol), triethylamine (1.2 mmol), and 10 mL of dichloromethane.
 - Cool the mixture to 0 °C in an ice bath.
 - Add acetic anhydride (1.1 mmol) dropwise.
 - Allow the reaction to warm to room temperature and stir.
- Reaction Monitoring:
 - At time points T=0, 15, 30, 60, and 120 minutes, withdraw a small aliquot (~0.1 mL) of the reaction mixture.
 - Quench the aliquot with 1 mL of saturated sodium bicarbonate solution.
 - Extract with 1 mL of ethyl acetate and spot on a TLC plate (or analyze by HPLC) to determine the ratio of starting material to the product ester.
- Data Analysis:
 - Quantify the percentage conversion at each time point.
 - Plot % Conversion vs. Time for both reactions to compare their rates.

Visualization of Reaction Pathway



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Caption: Generalized pathway for the benchmark esterification reaction.

Conclusion

This guide outlines a systematic and objective framework for benchmarking **(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol** against its parent compound, (1,1'-biphenyl)-4-ylmethanol. Through standardized analytical and reactivity protocols, a clear picture emerges of the chloro-substituent's impact. The chlorinated analogue is expected to be more non-polar, leading to different chromatographic behavior, which can be exploited for purification and analysis. While its effect on the reactivity of the distal methanol group may be subtle, it is a critical parameter to quantify for process optimization. By following these self-validating protocols, researchers and drug development professionals can confidently characterize this important building block, ensuring the quality and consistency required for successful downstream applications.

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